molecular formula C25H29N3O5 B11162533 Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B11162533
M. Wt: 451.5 g/mol
InChI Key: JKLUAQSELJBIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzoate ester, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Amidation Reactions: The intermediate pyrrolidinone is then subjected to amidation reactions with appropriate amines to form the amide linkages.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a similar benzoate group but lacking the complex amide and pyrrolidinone structures.

    N-Butyl-N-(4-aminophenyl)carbamate: A related carbamate ester with a simpler structure.

    Ethyl 4-aminobenzoate: Another ester with a similar benzoate group but different functional groups.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties that are not present in simpler compounds.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 4-[[4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C25H29N3O5/c1-3-5-14-28-16-19(15-22(28)29)24(31)27-20-10-6-17(7-11-20)23(30)26-21-12-8-18(9-13-21)25(32)33-4-2/h6-13,19H,3-5,14-16H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

JKLUAQSELJBIQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.